molecular formula C7H12O7 B130973 D-Glucoheptono-1,4-lactone CAS No. 60046-25-5

D-Glucoheptono-1,4-lactone

Cat. No.: B130973
CAS No.: 60046-25-5
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-UHFFFAOYSA-N
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Description

D-Glucoheptono-1,4-lactone (GHL, C₇H₁₂O₇, MW 208.17) is a seven-membered cyclic ester derived from glucoheptonic acid. It is characterized by a 1,4-lactone ring formed via intramolecular esterification of the heptonic acid’s C1 carboxyl and C4 hydroxyl groups. GHL is widely utilized in biomedical research, particularly in modifying polyamidoamine (PAMAM) dendrimers to reduce systemic toxicity by masking surface amine groups . Its applications span drug delivery systems, organic synthesis (e.g., Howiinol A derivatives), and biochemical studies due to its unique stereochemistry and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucoheptono-1,4-lactone can be synthesized through the oxidation of D-glycero-D-gulo-heptose . The reaction typically involves the use of oxidizing agents such as bromine or iodine in the presence of a base like sodium hydroxide . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the lactone ring.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of D-glycero-D-gulo-heptose using more efficient and cost-effective oxidizing agents . The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • GHL serves as a precursor for the synthesis of various organic compounds, including:
      • N-alkyl-N-(2-hydroxyethyl)aldonamides : These compounds are synthesized by reacting long-chain N-alkyl-N-(2-hydroxyethyl)amines with D-glucono-1,5-lactone.
      • Howiinol A : An antitumor compound synthesized from GHL, demonstrating significant biological activity .
  • Biological Activity
    • GHL itself may not exhibit potent biological activity but serves as a scaffold for developing biologically active derivatives. For instance:
      • Conformationally constrained analogues of diacylglycerol (DAG) : These analogues demonstrate potent binding to protein kinase C alpha (PK-C alpha), highlighting the importance of structural modifications.
      • Biotin transport-targeting dendrimers : GHL-modified PAMAM G3 dendrimers enhance the delivery of α-mangostin, a natural compound with antineoplastic properties, significantly improving cytotoxicity against cancer cells .
  • Stereoselective Synthesis
    • GHL is utilized in stereoselective synthetic routes due to its well-defined stereochemistry and functional groups. It has been employed in:
      • Cross-aldol reactions : These reactions allow for the controlled construction of complex molecules with multiple stereogenic centers.

Case Studies

StudyDescriptionFindings
Modification of PAMAM G3 Dendrimers Stepwise amidation of PAMAM G3 with GHL to modify physicochemical propertiesIncreased size and ζ potential; efficient accumulation in fibroblast cells at nontoxic concentrations .
Synthesis of Howiinol A Use of GHL in a multi-step synthesis processSuccessful production of Howiinol A, demonstrating significant antitumor activity.
DAG Analogues Development Creation of DAG analogues based on GHL structureEnhanced binding affinity to PK-C alpha; structural modifications significantly affected biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Lactones

Structural Features

Table 1: Molecular Properties of Selected Lactones

Compound Molecular Formula Molecular Weight Lactone Ring Size Key Functional Groups
D-Glucoheptono-1,4-lactone C₇H₁₂O₇ 208.17 7-membered 4 hydroxyls, 1,4-ester
D-Glucaro-1,4-lactone C₆H₈O₆ 176.12 5-membered 4 hydroxyls, 1,4-ester
D-Glucaro-6,3-lactone C₆H₈O₆ 176.12 5-membered 3 hydroxyls, 6,3-ester
D-Gulono-1,4-lactone C₆H₁₀O₆ 178.14 6-membered 4 hydroxyls, 1,4-ester
D-Xylono-1,4-lactone C₅H₈O₅ 148.11 5-membered 3 hydroxyls, 1,4-ester

GHL distinguishes itself with a seven-carbon backbone and a 1,4-lactone ring, contrasting with smaller lactones like D-glucaro-1,4-lactone (5-membered) and D-xylono-1,4-lactone (5-membered) . The additional hydroxyl groups in GHL enhance its solubility and reactivity in aqueous systems, making it ideal for bioconjugation in drug delivery .

Biochemical Roles and Enzyme Specificity

  • GHL: Primarily used in dendrimer surface modification to reduce cytotoxicity. Not directly involved in metabolic pathways but exploited for its physicochemical properties .
  • D-Glucaro-1,4-lactone : A substrate for Agrobacterium tumefaciens galactarolactone cycloisomerase (AtGci), which converts it to 3-deoxy-2-keto-L-threo-hexarate. The 6,3-lactone isomer is enzymatically inactive, highlighting structural specificity .
  • D-Gulono-1,4-lactone: Critical in ascorbic acid (vitamin C) biosynthesis. L-Gulono-1,4-lactone dehydrogenase catalyzes its oxidation to ascorbic acid in species retaining this pathway .
  • D-Glucaric-1,4-lactone : Exhibits anti-lipid peroxidation activity. Substitutions (e.g., methoxy or hydroxy groups) at C3 reduce antioxidant efficacy, emphasizing structure-activity relationships .

Biological Activity

D-Glucoheptono-1,4-lactone (GHL) is a cyclic ester derived from D-glucose, notable for its diverse applications in organic synthesis and potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its role in synthesizing biologically active derivatives, particularly in the context of anticancer research.

This compound is characterized as a white crystalline powder with a molecular formula of C₇H₁₄O₇. It is primarily synthesized from D-glucose through a series of chemical reactions that involve lactonization processes. The compound serves as a precursor for various biologically active molecules, including Howiinol A, which is derived from the root and stem bark of Goniothamus howii and exhibits significant antitumor properties .

Target Interactions

GHL acts as an important scaffold in the synthesis of several biologically active compounds. Notably, it facilitates the formation of N-alkyl-N-(2-hydroxyethyl)aldonamides through its reaction with long-chain amines, leading to compounds with enhanced biological activity. The structural modifications of GHL can significantly influence the biological properties of its derivatives .

Cellular Effects

Research indicates that GHL derivatives exhibit potent anticancer activities. For instance, GHL has been utilized to synthesize conformationally constrained analogues of diacylglycerol (DAG), which demonstrate strong binding affinity to protein kinase C alpha (PKCα), a critical enzyme involved in cancer cell signaling pathways . Furthermore, GHL-modified dendrimers have been developed as delivery systems for anticancer agents like α-mangostin, enhancing their cytotoxic effects against cancer cells .

GHL has been shown to possess antioxidative properties. Studies reveal that it can reduce oxidative stress in platelets by inhibiting lipid peroxidation induced by strong oxidants such as peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂). This antioxidative effect suggests potential therapeutic applications in conditions associated with oxidative damage .

Antitumor Activity

A significant study investigated the synthesis of Howiinol A and its analogs from GHL. This research highlighted the compound's role in developing new antitumor agents with improved efficacy. Over 26 analogs were synthesized to explore their potency against various cancer cell lines .

Dendrimer Applications

In another study, PAMAM dendrimers were modified with GHL to create biocompatible vehicles for drug delivery. These modified dendrimers exhibited enhanced cellular uptake and improved therapeutic profiles for hydrophobic anticancer drugs. The study emphasized the importance of structural modifications in enhancing the efficacy of drug delivery systems .

Comparative Analysis

Compound Biological Activity Synthesis Method Key Findings
This compoundAntitumor properties via Howiinol A synthesisDerived from D-glucoseActive constituent from Goniothamus howii
Howiinol APotent against cancer cellsSynthesized from GHLOver 26 analogs explored for efficacy
PAMAM-GHL ConjugateEnhanced drug deliveryModification of PAMAM dendrimerImproved biocompatibility and cellular uptake

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Glucoheptono-1,4-lactone, and what analytical techniques are critical for confirming its structural integrity?

this compound is synthesized via cyclization of D-glucoheptonic acid under controlled acidic or enzymatic conditions. Key steps include purification using column chromatography and crystallization. Analytical validation relies on:

  • Nuclear Magnetic Resonance (NMR) : High-field NMR (400–600 MHz) resolves stereochemical configuration and lactone ring stability .
  • UPLC-MS : Confirms molecular mass and purity (>99%) via exact mass spectrometry .
  • X-ray crystallography : Resolves solid-state conformation, critical for studying interactions in drug delivery systems .

Q. How is this compound utilized in surfactant research, and what methodologies are employed to study its surface-active properties?

this compound derivatives (e.g., N-alkyl aldonamides) are synthesized via condensation with long-chain amines. Surface activity is quantified using:

  • Adsorption isotherms : Derived from surface tension measurements via pendant drop tensiometry .
  • Dynamic light scattering (DLS) : Assesses micelle formation and colloidal stability in aqueous solutions .
    These studies reveal critical micelle concentration (CMC) and thermodynamic parameters like Gibbs free energy of adsorption.

Q. What role does this compound play in drug delivery systems, particularly in dendrimer-based nanocarriers?

this compound is conjugated to polyamidoamine (PAMAM) dendrimers to enhance biocompatibility and target specificity. Key steps include:

  • Covalent conjugation : Achieved via carbodiimide chemistry, with substitution levels quantified by ¹H NMR and 2D COSY spectroscopy .
  • In vitro assays : Evaluate cellular uptake and cytotoxicity using flow cytometry and MTT assays .
    This approach improves drug loading capacity and reduces off-target effects in cancer therapeutics.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic substrate specificity involving this compound derivatives?

Conflicting data on enzyme promiscuity (e.g., L-galactono-1,4-lactone dehydrogenase oxidizing this compound analogs) require:

  • Kinetic assays : Measure KmK_m and kcatk_{cat} values to compare substrate affinity and catalytic efficiency .
  • Structural modeling : Use X-ray crystallography or cryo-EM to identify active-site residues influencing substrate recognition .
  • Isotopic labeling : Track metabolic flux in ascorbate biosynthesis pathways using 13C^{13}C-labeled lactones .

Q. What advanced NMR techniques are required to characterize the stereochemical configuration of this compound in complex matrices?

  • NOESY/ROESY : Detects through-space interactions to confirm axial/equatorial hydroxyl group orientations .
  • Heteronuclear correlation (HSQC) : Maps 1H^{1}H-13C^{13}C couplings for unambiguous assignment in mixtures .
  • Variable-temperature NMR : Assesses lactone ring stability under physiological conditions (e.g., pH 7.4, 37°C) .

Q. What experimental strategies address stability challenges of this compound under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC .
  • Lyophilization : Stabilizes the lactone form by minimizing hydrolysis; validate using FTIR to detect carbonyl stretching (1740 cm1^{-1}) .
  • Protective excipients : Co-formulate with cyclodextrins to enhance shelf life in aqueous formulations .

Properties

IUPAC Name

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVCRCODGMFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15397-08-7, 89-67-8, 5329-44-2
Record name NSC34634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-glycero-D-gulo-heptono-1,4-lactone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

D-Glucoheptono-1,4-lactone
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D-Glucoheptono-1,4-lactone
D-Glucoheptono-1,4-lactone
D-Glucoheptono-1,4-lactone
D-Glucoheptono-1,4-lactone

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